molecular formula C8H5Cl2N3O2 B1324393 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one CAS No. 177944-61-5

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one

Número de catálogo: B1324393
Número CAS: 177944-61-5
Peso molecular: 246.05 g/mol
Clave InChI: YFTBOLIHDHCMCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one is a synthetic compound known for its unique chemical structure and properties It is part of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one typically involves the reaction of 6,7-dichloroquinoxaline with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dichloro substituents at positions 6 and 7 facilitate nucleophilic aromatic substitution. For example:

  • Aminolysis : Reaction with ammonia or primary amines under basic conditions yields 6,7-diamino derivatives.

  • Hydrolysis : In aqueous acidic or alkaline media, chlorine substituents may hydrolyze to hydroxyl groups, forming 3-(hydroxyimino)-6,7-dihydroxy-1,4-dihydroquinoxalin-2-one .

Key Conditions :

Reaction TypeReagents/ConditionsProductsYieldSource
AminolysisNH₃, EtOH, reflux6,7-Diamino derivative~65%
HydrolysisH₂O/HCl, 80°C6,7-Dihydroxy analog72%

Ring Contraction and Rearrangements

The hydroxyimino group at position 3 participates in ring contractions under thermal or photolytic conditions, forming benzimidazole derivatives. For instance:

  • Thermal Rearrangement : Heating with acetic anhydride induces cyclization, producing 1-acetyl-3-benzoyl-2-benzimidazolone analogs .

  • Photolysis : UV irradiation in methanol generates spirocyclic intermediates, which further rearrange into fused benzimidazolones .

Example Pathway :
$$
\text{Quinoxaline derivative} \xrightarrow{\Delta \text{ or } h\nu} \text{Spiro intermediate} \xrightarrow{\text{H⁺}} \text{Benzimidazolone}
$$

Condensation and Cycloaddition Reactions

The hydroxyimino group acts as a nucleophile in condensation reactions:

  • With Ketones : Reacts with acetone or cyclohexanone in acidic media to form Schiff bases, which cyclize into spiroquinoxaline derivatives .

  • Diels-Alder Reactions : Participates as a dienophile with conjugated dienes to yield polycyclic products .

Notable Example :

  • Condensation with acetone in the presence of Amberlyst-15 catalyst produces (Z)-3-(2-oxopropylidene)-3,4-dihydroquinoxalin-2(1H)-one derivatives (yield: 70–77%) .

Redox Reactivity

  • Reduction : The hydroxyimino group (-NOH) reduces to an amine (-NH₂) using H₂/Pd-C or NaBH₄, yielding 3-amino-6,7-dichloro-1,4-dihydroquinoxalin-2-one .

  • Oxidation : Treatment with GrO₃ in acetic acid oxidizes the dihydroquinoxaline ring to a quinoxalinone .

Data :

ProcessReagentsProductApplication
ReductionH₂/Pd-C, EtOH3-Amino derivativeIntermediate for APIs
OxidationGrO₃, AcOH/H₂O6,7-Dichloro-3-oxoquinoxaline-2-carboxylic acidAntagonist synthesis

Biological Activity and Derivatives

Derivatives of this compound exhibit antagonistic activity at excitatory amino acid receptors:

  • NMDA Receptor Antagonism : The 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid analog shows potent inhibition (pA₂ = 5.6–5.8) .

  • Kainate Receptor Binding : Inhibits [³H]kainic acid binding with pKᵢ = 5.4 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antagonistic Properties
Research has shown that 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one acts as a potent antagonist at excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It has been demonstrated to inhibit NMDA-induced excitation in frog spinal cord models with a potency comparable to established antagonists like D-2-amino-7-phosphonoheptanoate (D-AP-7) . The compound also inhibits sodium efflux induced by kainic acid in rat brain slices, indicating its potential utility in studying excitatory neurotransmission .

Antiviral Activity

HIV Research
The compound's structural analogs have been investigated for their antiviral properties. For instance, derivatives of dihydroquinoxalin-2-one have been studied for their efficacy against HIV-1. One derivative, GW420867X, was well-tolerated in clinical trials and exhibited significant antiviral activity . This highlights the potential of this compound and its derivatives as candidates for further development in antiviral therapies.

Anti-inflammatory Properties

Biological Activity
The dihydroquinoxalin-2-one scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have shown activity as estrogen receptor ligands and bradykinin B1 receptor antagonists, which are critical in inflammatory pathways . These findings suggest that this compound could be explored further for its anti-inflammatory potential.

Synthesis and Functionalization

Synthetic Versatility
The synthesis of this compound can be achieved through various methodologies that allow for functionalization at multiple positions on the quinoxaline ring. Recent advancements have highlighted novel synthetic strategies that enhance yield and specificity . This versatility not only facilitates the exploration of structure-activity relationships but also aids in the design of targeted compounds with improved biological profiles.

Table 1: Biological Activities of Dihydroquinoxalin-2-One Derivatives

Compound NameMechanism of ActionTargetReported ActivityReference
GW420867XNon-nucleoside RT InhibitorHIV-1IC50: 179 µM; IC90: 11 µM
3-cyclopropylethynylNon-nucleoside RT InhibitorHIV-1IC50: 118 µM; IC90: 9 µM
Estrogen Receptor LigandAnti-inflammatoryEstrogen ReceptorIC50: 118 nM
Bradykinin B1 AntagonistAnti-inflammatoryBradykinin B1 ReceptorKI: 0.19 nM

Mecanismo De Acción

The mechanism of action of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the quinoxaline core provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 6,7-Dichloro-3-(hydroxyimino)-3,4-dihydroquinoxalin-2-one
  • 6,7-Dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one

Uniqueness

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one stands out due to its specific substitution pattern and the presence of the oxime group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one is a synthetic compound belonging to the quinoxaline family. This compound has garnered attention due to its distinctive chemical structure and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a quinoxaline core with dichloro substituents at the 6 and 7 positions and a hydroxyimino group at the 3 position. This specific arrangement contributes to its chemical reactivity and biological properties.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC₈H₅Cl₂N₃O₂
Molecular Weight246.05 g/mol
Functional GroupsHydroxyimino, Dichloro
Core StructureQuinoxaline

Antimicrobial Activity

Research indicates that compounds within the quinoxaline family exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may demonstrate similar effects. In vitro tests have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Investigations into its mechanism of action have revealed that it may induce apoptosis in cancer cells through oxidative stress pathways. The presence of the hydroxyimino group is believed to enhance its reactivity with cellular targets involved in cancer progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been proposed that the compound can increase ROS levels in cells, leading to oxidative damage and subsequent cell death.
  • Receptor Interaction : The hydroxyimino group allows for hydrogen bonding with active sites on various receptors and enzymes, modulating their activity.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Study : A study reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .
  • Anticancer Research : In a cellular model of breast cancer, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinoxaline derivatives:

Table 2: Comparison of Quinoxaline Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity
This compound YesYes
6,7-Dichloroquinoxaline ModerateNo
5-Nitroquinoxaline YesHigh
2-Hydroxyquinoxaline LowModerate

This comparison highlights the potential advantages of this compound over other compounds regarding both antimicrobial and anticancer activities.

Propiedades

IUPAC Name

6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTBOLIHDHCMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.